N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide
Overview
Description
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide is a chemical compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonyl linkage. This step often involves the use of coupling reagents and catalysts to facilitate the formation of the carbonyl bond.
Addition of the Propanamide Moiety: The final step involves the introduction of the propanamide group to the phenyl ring. This can be achieved through amide bond formation reactions, typically using reagents such as carbodiimides or other amide coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl ring and the pyrrolidine ring can undergo substitution reactions, where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alkane derivatives
Scientific Research Applications
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential biological activity, including its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biological pathways or its efficacy in treating certain diseases.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The pyrrolidine ring is known to enhance the binding affinity and selectivity of the compound for its targets, potentially leading to significant biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which also exhibit significant biological activity.
Phenylpropanamides: Compounds with a phenylpropanamide structure, which may have different substituents on the phenyl ring or the amide group, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific combination of the pyrrolidine ring and the phenylpropanamide structure, which imparts distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-2-13(17)15-12-7-5-11(6-8-12)14(18)16-9-3-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUABQBCVDLJLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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